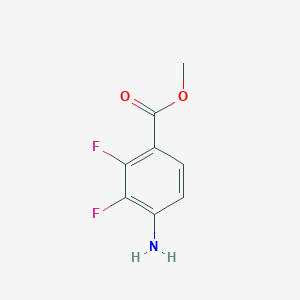

Methyl 4-amino-2,3-difluorobenzoate

Description

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds, a class to which methyl 4-amino-2,3-difluorobenzoate belongs, are organic molecules containing one or more fluorine atoms attached to an aromatic ring. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. tandfonline.comresearchgate.net This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov

In medicinal chemistry, for example, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its membrane permeability. tandfonline.comresearchgate.netnih.gov Fluorine's ability to modulate the acidity (pKa) of nearby functional groups can also improve a drug's bioavailability. nih.gov Consequently, a significant percentage of commercialized pharmaceuticals contain at least one fluorine atom. nih.gov

Significance of Difluorinated Benzoates in Chemical Synthesis and Applied Sciences

Difluorinated benzoates, such as this compound, are particularly important building blocks in organic synthesis. The presence of two fluorine atoms on the benzene (B151609) ring can influence the reactivity of the other substituents and provide a scaffold for the construction of more complex, highly functionalized molecules. These compounds serve as versatile starting materials for creating a wide range of chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

The specific arrangement of the amino, fluoro, and methyl ester groups in this compound offers multiple reaction sites for chemical modification. This allows chemists to introduce a variety of other functional groups, leading to the synthesis of novel compounds with desired properties. The development of efficient synthetic methods for preparing and utilizing difluorinated benzoates is an active area of research, driven by the continuous demand for new and improved chemical products. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886497-08-1 chemicalbridge.co.ukchemicalbook.com |

| Molecular Formula | C8H7F2NO2 uni.luscbt.com |

| Molecular Weight | 187.14 g/mol scbt.com |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| SMILES | COC(=O)C1=C(C(=C(C=C1)N)F)F uni.lu |

| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 uni.lu |

| InChIKey | MMVSLKNBOJAPEC-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVSLKNBOJAPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374896 | |

| Record name | methyl 4-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-08-1 | |

| Record name | Methyl 4-amino-2,3-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886497-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Amino 2,3 Difluorobenzoate

General Synthetic Strategies for Fluorinated Aminobenzoates

The introduction of fluorine atoms into aromatic rings, particularly in aminobenzoate structures, can dramatically alter the physicochemical properties of the parent molecule. This has led to the development of several general strategies to achieve such transformations.

Approaches from Fluorinated Aromatic Amines

An alternative strategy involves starting with a pre-fluorinated aromatic amine. acs.orgnih.gov This method leverages the availability of various fluorinated anilines as starting materials. The subsequent steps would then focus on introducing the carboxylate group. This could be achieved through methods such as carbonylation reactions or by first converting the amine to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce a cyano group, followed by hydrolysis and esterification. The success of this approach is heavily dependent on the availability and reactivity of the specific fluorinated aniline (B41778) precursor.

Halogenation and Amination of Benzoic Acid Precursors

A direct approach involves the halogenation, specifically fluorination, and subsequent amination of a benzoic acid derivative. nih.gov This can be a more convergent and efficient route. For example, a di-substituted benzoic acid could be selectively fluorinated, followed by a nucleophilic aromatic substitution reaction to introduce the amino group. Copper-catalyzed amination reactions have proven to be particularly effective for this purpose. nih.gov The challenge in this approach lies in controlling the regioselectivity of both the halogenation and amination steps, especially in the presence of other functional groups.

Plausible Synthetic Routes to Methyl 4-amino-2,3-difluorobenzoate

Building upon the general strategies, several plausible synthetic routes can be envisioned for the specific synthesis of this compound.

Fluorination of Methyl 2-aminobenzoate (B8764639)

A direct and appealing route would be the selective fluorination of the readily available Methyl 2-aminobenzoate (also known as Methyl anthranilate). wikipedia.orgnih.gov Electrophilic fluorinating agents, such as Selectfluor, could potentially be employed to introduce the two fluorine atoms at the 2 and 3 positions. rsc.orgmdpi.com However, controlling the regioselectivity of this direct fluorination can be challenging due to the directing effects of both the amino and the ester groups. The reaction conditions would need to be carefully optimized to achieve the desired 2,3-difluoro substitution pattern.

Strategic Protection and Deprotection of Amino Groups

To overcome the challenges of direct fluorination and to control the reactivity of the starting materials, the use of protecting groups for the amine functionality is a crucial strategy. masterorganicchemistry.comorganic-chemistry.org The amino group in a precursor molecule can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or another suitable group. masterorganicchemistry.comorganic-chemistry.org This protection prevents unwanted side reactions and can influence the regioselectivity of subsequent fluorination or other transformations. organic-chemistry.org

For the synthesis of this compound, a plausible route could involve:

Protection: The amino group of a suitable precursor, such as 4-aminobenzoic acid, is protected. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyl (B1604629) chloroformate (Cbz). organic-chemistry.orgfishersci.co.uk

Fluorination: The protected precursor then undergoes fluorination to introduce the two fluorine atoms at the desired positions.

Esterification: The carboxylic acid is converted to its methyl ester.

Deprotection: Finally, the protecting group is removed to reveal the free amino group, yielding the target molecule. masterorganicchemistry.comfishersci.co.uk

The choice of protecting group is critical, as it must be stable under the fluorination and esterification conditions but readily cleavable without affecting the rest of the molecule. organic-chemistry.org For example, a Boc group is typically removed under acidic conditions, while a Cbz group is often cleaved by hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org

| Reagent/Method | Protection/Deprotection | Conditions |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protection of amine | Flexible conditions |

| Trifluoroacetic acid (TFA) | Deprotection of Boc-amine | Acidic conditions |

| Benzyl chloroformate (Cbz-Cl) | Protection of amine | - |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Deprotection of Cbz-amine | - |

This strategic use of protecting groups allows for a more controlled and efficient synthesis of complex molecules like this compound.

Considerations for Reaction Conditions and Selectivity in this compound Synthesis

The synthesis of substituted benzoates like this compound requires careful control over reaction conditions to achieve the desired product with high yield and purity. The presence of multiple substituents on the aromatic ring, particularly the highly electronegative fluorine atoms, introduces challenges that must be addressed through strategic optimization.

Optimization for Managing Fluorine Electronegativity and Steric Effects

The high electronegativity of fluorine atoms in the ortho and meta positions to the amino group significantly influences the electron density distribution of the benzene (B151609) ring. This electronic effect, combined with potential steric hindrance from the fluorine atoms, can affect the reactivity of the functional groups. Synthetic strategies must be optimized to overcome these challenges. For instance, in the synthesis of the related compound ethyl 4-amino-3,5-difluorobenzoate, a two-step process is employed. nih.gov First, 4-amino-3,5-difluorobenzoic acid is synthesized, followed by esterification. nih.gov This approach allows for the initial establishment of the aminodifluoro-substituted ring, followed by the less electronically demanding esterification step.

A common method for the synthesis of similar aminobenzoates is the Fischer esterification of the corresponding aminobenzoic acid. For example, methyl 4-aminobenzoate (B8803810) can be synthesized by refluxing 4-aminobenzoic acid with a large excess of methanol (B129727) and a catalytic amount of sulfuric acid. sciencemadness.org Neutralization with a base, such as sodium bicarbonate, then precipitates the product. sciencemadness.org This general approach can be adapted for this compound, though the specific reaction conditions, such as temperature and reaction time, may require adjustment to account for the electronic and steric influence of the fluorine atoms.

Regioselective Coupling for Derivative Synthesis

The strategic placement of fluorine atoms on the benzene ring can be leveraged to direct subsequent reactions for the synthesis of more complex derivatives. The electron-withdrawing nature of fluorine can influence the regioselectivity of coupling reactions, allowing for controlled formation of new carbon-carbon or carbon-heteroatom bonds at specific positions. While specific examples for the regioselective coupling of this compound are not detailed in the provided search results, the principles of regioselectivity in reactions involving fluorinated aromatics are well-established. The fluorine substituents can act as directing groups in various coupling reactions, guiding the incoming electrophile or nucleophile to a particular position on the ring.

Process Monitoring for Byproduct Reduction

Effective process monitoring is crucial for minimizing the formation of byproducts during the synthesis of this compound. Techniques such as Thin-Layer Chromatography (TLC) are invaluable for tracking the progress of a reaction. rsc.org By monitoring the consumption of starting materials and the appearance of the desired product, the reaction can be stopped at the optimal time to maximize yield and minimize the formation of impurities. rsc.org For example, in the synthesis of a related methyl benzoate (B1203000) derivative, TLC was used to monitor the hydrolysis of excess starting material, ensuring the reaction proceeded to completion. chemicalbook.com Preventing waste is a core principle of green chemistry, making byproduct reduction a key consideration in modern synthetic chemistry. acs.orgnih.gov

Green Chemistry Principles in Aminobenzoate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com These principles are increasingly being applied to the synthesis of aminobenzoates and their derivatives to create more sustainable and environmentally friendly manufacturing processes. mdpi.commdpi.com

Microwave-Assisted Protocols for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgresearchgate.netijesi.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid rise in temperature. researchgate.netyoutube.com While specific microwave-assisted protocols for this compound were not found, the application of this technology to the synthesis of other organic molecules, including heterocyclic compounds, highlights its potential. researchgate.net The use of microwave synthesis can significantly reduce energy consumption and the use of solvents, aligning with the principles of designing for energy efficiency and using safer solvents. acs.orgyoutube.com The advantages of microwave-assisted synthesis include:

Accelerated Reaction Rates: Reactions can often be completed in minutes rather than hours. youtube.com

Higher Yields: Improved reaction conditions can lead to a greater amount of the desired product. ajrconline.org

Enhanced Selectivity: The precise heating can lead to fewer side reactions and byproducts. researchgate.net

The table below summarizes a comparison between conventional and microwave-assisted synthesis for a generic reaction, illustrating the potential benefits.

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often high | Can be reduced or eliminated |

| Yield | Variable | Often higher |

| Purity | May require extensive purification | Often cleaner products |

Chemical Reactivity and Transformations of Methyl 4 Amino 2,3 Difluorobenzoate

Functional Group Reactivity

The reactivity of Methyl 4-amino-2,3-difluorobenzoate is largely governed by the interplay between its electron-donating amino group and the electron-withdrawing ester and fluorine substituents.

Reactivity of the Amino Group

The primary amino group is a key site for chemical modifications, readily participating in a variety of reactions.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles.

Acylation: The amino group can be readily acylated using standard acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield Methyl 4-(acetylamino)-2,3-difluorobenzoate. This transformation is fundamental for the introduction of amide functionalities.

Illustrative Acylation Reaction

| Reactant | Reagent | Product | Conditions |

| This compound | Acetyl chloride | Methyl 4-(acetylamino)-2,3-difluorobenzoate | Pyridine, 0°C to room temperature |

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation to obtain mono-, di-, or even quaternary ammonium (B1175870) salts can be challenging and may require specific reaction conditions and protecting group strategies.

Reactivity of the Ester Group

The methyl ester group is an important functional handle, primarily susceptible to nucleophilic acyl substitution.

The ester functionality can be reduced to a primary alcohol. This transformation typically requires strong reducing agents.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting the methyl ester to the corresponding primary alcohol, (4-amino-2,3-difluorophenyl)methanol. google.com This reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that LiAlH4 is a very reactive and non-selective reducing agent. google.com

Illustrative Reduction Reaction

| Reactant | Reagent | Product | Conditions |

| This compound | Lithium aluminum hydride (LiAlH4) | (4-amino-2,3-difluorophenyl)methanol | Anhydrous THF, followed by aqueous workup |

Aromatic Ring Transformations

The electronic nature of the substituted benzene (B151609) ring allows for specific transformations, although the high degree of substitution can influence reactivity.

Oxidation Reactions (e.g., Quinone Formation)

The electron-donating amino group activates the aromatic ring towards oxidation.

Quinone Formation: Aromatic amines can be oxidized to quinones using strong oxidizing agents. In the case of this compound, oxidation could potentially lead to the formation of a difluorinated quinone derivative. However, the presence of two electron-withdrawing fluorine atoms on the ring can increase the oxidation potential, making the reaction more challenging compared to the oxidation of simpler anilines. The specific oxidant and reaction conditions would be crucial in determining the outcome and yield of such a transformation. The formation of quinoneimines as reactive intermediates is also a possibility. nih.gov

Nucleophilic Aromatic Substitution Considerations in Chloro-Fluoro Analogs

The presence of halogen atoms on the benzene ring of this compound makes it a substrate for nucleophilic aromatic substitution (NAS). In analogs where a fluorine atom is replaced by a chlorine atom, the relative reactivity of the C-F versus C-Cl bond towards nucleophiles is a key consideration.

In nucleophilic aromatic substitution reactions, the reactivity of aryl halides generally follows the order Ar-F > Ar-Cl > Ar-Br > Ar-I. doubtnut.com This trend is contrary to what would be expected based on bond strength (C-F bond is the strongest) or leaving group ability in SN1/SN2 reactions. The determining factor in NAS is the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. Fluorine, being the most electronegative halogen, is most effective at stabilizing the negative charge in this intermediate through its strong inductive electron-withdrawal. vaia.com

Key Reaction Types and Their Products

The primary amino group (-NH2) at the 4-position of this compound is nucleophilic and readily undergoes substitution reactions, most notably N-acylation. This class of reactions involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. libretexts.orgresearchgate.net This is a common strategy to synthesize N-acyl derivatives, which can have applications in medicinal chemistry and materials science. researchgate.netnih.gov

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. libretexts.org For example, reacting this compound with an acyl chloride like ethanoyl chloride would yield the corresponding N-acylated product, N-(3,4-difluoro-4-(methoxycarbonyl)phenyl)acetamide. An excess of a base or the amine itself is often used to neutralize the HCl byproduct. libretexts.org

| Acylating Agent | Product Name | General Structure of Product |

| Ethanoyl chloride | Methyl 4-acetamido-2,3-difluorobenzoate | |

| Benzoyl chloride | Methyl 4-benzamido-2,3-difluorobenzoate | |

| Acetic anhydride | Methyl 4-acetamido-2,3-difluorobenzoate |

Note: The images in the table are illustrative general structures for N-acylated products.

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (4-amino-2,3-difluorophenyl)methanol. This transformation requires potent reducing agents due to the relatively low reactivity of esters compared to aldehydes or ketones. lumenlearning.com

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent commonly used for the reduction of esters and carboxylic acids to primary alcohols. lumenlearning.combyjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. byjus.comyoutube.com

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions. lumenlearning.commasterorganicchemistry.com However, its reactivity can be enhanced. For instance, using a sodium borohydride-methanol system in refluxing THF has been shown to reduce aromatic esters to the corresponding alcohols in good yields. ias.ac.inresearchgate.net This method provides a milder and often more selective alternative to LiAlH₄. ias.ac.in

| Reagent(s) | Solvent(s) | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, followed by aqueous workup | (4-amino-2,3-difluorophenyl)methanol |

| Sodium borohydride (NaBH₄) / Methanol (B129727) | Tetrahydrofuran (THF) | Reflux | (4-amino-2,3-difluorophenyl)methanol |

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Amino 2,3 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data for Methyl 4-amino-2,3-difluorobenzoate are not available in the surveyed scientific literature and databases. For a complete analysis, the acquisition of experimental spectra would be necessary.

Proton NMR (¹H NMR) Analysis

Specific, experimentally determined chemical shifts and coupling constants for the protons of this compound are not documented in the reviewed sources. A theoretical analysis would predict signals for the aromatic protons, the methyl protons of the ester group, and the amine protons, with their chemical shifts and multiplicities being influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group.

Carbon NMR (¹³C NMR) Analysis

Similarly, experimentally validated ¹³C NMR data for this compound, which would detail the chemical shifts of the eight distinct carbon atoms, are not present in the available literature. The spectrum would be expected to show signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons, with the fluorine substitutions significantly influencing the shifts of the carbons in their vicinity.

Infrared (IR) Spectroscopy

Characteristic Functional Group Vibrations

An experimental IR spectrum for this compound has not been located in the searched databases. However, based on its functional groups, the following characteristic vibrational bands would be anticipated:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| N-H stretch | 3500-3300 | Symmetric and asymmetric stretching of the primary amine. |

| C-H stretch (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H stretch (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds of the methyl group. |

| C=O stretch (ester) | 1735-1715 | Stretching vibration of the carbonyl group. |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-N stretch | 1350-1250 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| C-O stretch (ester) | 1300-1000 | Asymmetric and symmetric stretching of the C-O bonds of the ester group. |

| C-F stretch | 1400-1000 | Stretching vibrations of the carbon-fluorine bonds. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound, the exact mass is a key identifier.

The monoisotopic mass of this compound has been reported as 187.04448 Da. uni.lu Another source lists the exact mass as 187.04449. chemicalbridge.co.uk This high level of precision in mass measurement allows for the unambiguous confirmation of the molecular formula, C₈H₇F₂NO₂.

| Parameter | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | - |

| Monoisotopic Mass | 187.04448 Da | uni.lu |

| Exact Mass | 187.04449 | chemicalbridge.co.uk |

Predicted Collision Cross Section (CCS) Values and Their Significance

The predicted Collision Cross Section (CCS) value of a molecule is a crucial physicochemical property that provides insight into its size, shape, and three-dimensional structure in the gas phase. nih.gov This parameter, measured in square angstroms (Ų), is determined using ion mobility-mass spectrometry (IM-MS) and represents the rotationally averaged surface area of an ion. nih.govresearchgate.net The significance of CCS values lies in their ability to serve as a unique and robust molecular fingerprint, aiding in the confident identification and characterization of compounds, especially in complex mixtures. nih.govyoutube.com

The CCS value is highly reproducible across different laboratories and instrumental platforms and is less affected by sample matrix or concentration compared to chromatographic retention times. nih.govyoutube.com This robustness makes it a reliable parameter for tracking specific molecules across various experimental conditions and biological matrices. youtube.com For a molecule like this compound, the predicted CCS would be influenced by its structural features, including the aromatic ring, the amino and methyl ester groups, and the two fluorine atoms. The presence and position of the fluorine atoms, in particular, can affect the molecule's conformation and, consequently, its interaction with the drift gas in the ion mobility cell, leading to a specific CCS value. The ability of ion mobility to separate isomers highlights the sensitivity of CCS to subtle structural variations. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Information

| Parameter | Description | Significance for this compound |

|---|---|---|

| Predicted CCS Value (Ų) | A theoretical calculation of the ion's rotationally averaged surface area in the gas phase. | Provides a unique molecular identifier based on size and shape, aiding in its identification in complex mixtures. |

| Ion Adduct | The form of the ionized molecule being measured (e.g., [M+H]⁺, [M+Na]⁺). | The type of adduct can influence the measured CCS value; predictions should specify the adduct type for accurate comparison. |

| Prediction Model | The algorithm used to calculate the CCS value (e.g., SVM, AllCCS, CCSbase). nih.gov | Different models may yield slightly different predicted values; consistency in the model used is important for comparative studies. |

| Significance | A robust and reproducible physicochemical property. | Enhances confidence in identification, distinguishes from isomers, and is largely independent of matrix effects. nih.govyoutube.com |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of chemical compounds like this compound. This method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a solid compound such as this compound, which has a reported purity of 97%, HPLC provides a quantitative measure of its purity by separating it from any impurities or by-products from its synthesis. sigmaaldrich.com

In a typical HPLC analysis for a fluorinated aminobenzoate, a reversed-phase column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of an aqueous solvent (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobicity of the compound and its impurities. The detector, commonly a UV-Vis detector, measures the absorbance at a specific wavelength, allowing for the quantification of each separated component. The resulting chromatogram displays peaks corresponding to each compound, with the area of the major peak representing the purity of this compound.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol (with optional acid/buffer) | Elutes compounds from the column at different rates. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | To detect and quantify the separated compounds. |

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

| Purity Data | 97% sigmaaldrich.com | Indicates the percentage of the desired compound in the sample. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC would be employed to track the conversion of starting materials to the final product. rsc.orgthieme.de This is achieved by spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel).

The plate is then placed in a developing chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, a chemist can determine if the reaction is complete, or if starting materials remain. The visualization of the spots is often aided by UV light or by staining with a chemical reagent. For instance, the synthesis of a related compound, methyl 4-aminobenzoate (B8803810), was monitored using a hexane/ethyl acetate (B1210297) solvent system. rsc.org

Table 3: TLC Parameters for Reaction Monitoring

| Parameter | Description | Example for Aminobenzoate Synthesis |

|---|---|---|

| Stationary Phase | Silica gel coated plate | Provides a polar surface for separation. |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents. | e.g., Hexanes/Ethyl Acetate (50:50 v/v) rsc.org |

| Visualization | UV light or chemical staining. | Allows for the detection of the separated spots on the plate. |

| Application | Monitoring the disappearance of starting materials and the appearance of the product. | Provides a quick assessment of reaction progress. rsc.orgthieme.de |

X-ray Diffraction Studies for Related Fluorinated Aminobenzoates

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. While a specific single-crystal structure of this compound is not detailed in the provided results, the methodology is widely applied to related fluorinated and aminobenzoate compounds to elucidate their solid-state structures. researchgate.netmanchester.ac.uknih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The data obtained from single-crystal X-ray diffraction not only reveals the intramolecular structure but also provides detailed insights into the intermolecular interactions that govern the crystal packing. For fluorinated aminobenzoates, these interactions are critical in determining the physical properties of the solid material.

Hydrogen Bonding: The presence of the amino group (-NH₂) and the ester carbonyl group (C=O) in this compound allows for the formation of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors. The analysis of crystal structures of related compounds, such as para-aminobenzoic acid, has shown the significant role of intermolecular hydrogen bonding between amino and carboxylic acid moieties in the solid state. nih.gov

π-Stacking: The aromatic ring of this compound can participate in π-stacking interactions. These are non-covalent interactions between aromatic rings that contribute to the stability of the crystal lattice. The presence of fluorine atoms on the benzene ring can influence the nature and strength of these π-stacking interactions due to the electron-withdrawing nature of fluorine, which can modulate the quadrupole moment of the aromatic ring. mdpi.com

Computational Investigations of Methyl 4 Amino 2,3 Difluorobenzoate

Molecular Descriptors from Computational Chemistry

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in cheminformatics and computational chemistry to predict the behavior of compounds and to understand structure-activity relationships.

Topological Polar Surface Area (TPSA)

LogP (Partition Coefficient)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). It is a critical determinant of a drug's pharmacokinetic properties, influencing its absorption and distribution. A predicted value, XLogP, is computationally derived and serves as a valuable estimate. For Methyl 4-amino-2,3-difluorobenzoate, the predicted XLogP value is 1.3. uni.lu This value suggests a relatively balanced solubility profile.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonding plays a pivotal role in molecular interactions, including ligand-receptor binding. The number of hydrogen bond donors and acceptors in a molecule is a fundamental descriptor for assessing its potential biological activity. A hydrogen bond donor is a molecule containing a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen), while an acceptor has a lone pair of electrons on an electronegative atom. For this compound, the amino group (-NH2) contains two hydrogen atoms that can act as hydrogen bond donors. The oxygen atoms of the ester group and the nitrogen of the amino group can act as hydrogen bond acceptors.

Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This descriptor is important for understanding how a molecule might adapt its shape to bind to a biological target. A lower number of rotatable bonds is generally considered favorable for drug candidates as it reduces the entropic penalty upon binding. This compound has a calculated rotatable bond count of 2. nih.gov

Complexity Metrics

Molecular complexity is a descriptor that attempts to quantify the intricacy of a molecule's structure. While there are various ways to calculate complexity, it generally takes into account the number of atoms, bonds, rings, and stereocenters. A higher complexity score often correlates with more challenging synthetic routes and potentially more specific biological interactions.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Formula | C₈H₇F₂NO₂ | PubChem |

| Predicted XLogP | 1.3 | uni.lu |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donors | 2 (from -NH₂) | |

| Hydrogen Bond Acceptors | 3 (2 from -COO-, 1 from -NH₂) |

Quantum Chemical Calculations for Related Compounds

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. While specific DFT studies on this compound were not found in the reviewed literature, research on closely related compounds offers significant insights.

A study on the structural and spectroscopic characterization of 2,3-difluorobenzoic acid, the carboxylic acid precursor to the methyl ester, utilized DFT and Møller-Plesset perturbation theory (MP2) with a 6-311++G(d,p) basis set. nih.gov This research investigated the optimized molecular geometry, vibrational frequencies, and electronic properties. The findings from such studies on the parent acid can be largely extrapolated to its methyl ester derivative, as the electronic effects of the fluorine and amino substituents on the benzene (B151609) ring are the primary determinants of its chemical behavior.

Furthermore, computational modeling has been employed to explore the photophysical properties of other aminobenzoic acid derivatives. morressier.com These studies use techniques like time-resolved emission spectroscopy and computational modeling to investigate electronic properties and the potential for intramolecular charge transfer. Such research highlights how the positioning of substituents on the aminobenzoic acid scaffold influences its electronic behavior.

The investigation of hydrogen bonding in methyl 2,6-diaminobenzoate and its derivatives has also been a subject of research, revealing that hydrogen bonds can form with both the carbonyl and alkoxy oxygens of the ester group. rsc.org This has implications for understanding the intermolecular interactions of this compound in various environments.

Geometry Optimization and Electronic Structure

Such a study would typically involve optimizing the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. The electronic structure analysis would provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. For related fluorinated aromatic compounds, research often highlights the influence of fluorine substitution on the planarity of the benzene ring and the electronic properties of adjacent functional groups. However, without specific studies on this compound, detailed parameters cannot be provided.

Prediction of Spectroscopic Parameters

There is a notable absence of published research focused on the theoretical prediction of spectroscopic parameters for this compound. Typically, computational methods such as DFT are used to calculate vibrational frequencies (Infrared and Raman spectra), as well as Nuclear Magnetic Resonance (NMR) chemical shifts.

These theoretical predictions are invaluable for interpreting experimental spectra. For instance, calculated vibrational frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman bands to specific molecular motions. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming the molecular structure. While the PubChem database provides some predicted data, such as a predicted Collision Cross Section (CCS) for different adducts, it does not offer the comprehensive spectroscopic parameter predictions that would be generated from a detailed computational study. A thorough computational analysis would provide a theoretical basis for the compound's spectroscopic identity, but such an analysis for this compound has not been reported in the accessible literature.

Applications of Methyl 4 Amino 2,3 Difluorobenzoate in Diverse Research Fields

Medicinal Chemistry and Drug Discovery

In the landscape of medicinal chemistry, the quest for novel and more effective drugs is perpetual. The design and synthesis of new molecular entities often rely on the availability of versatile chemical intermediates that can be readily modified to create a diverse range of potential drug candidates. Methyl 4-amino-2,3-difluorobenzoate serves as such a scaffold, providing a foundational structure that can be elaborated upon to generate a multitude of derivatives for biological screening.

This compound is primarily utilized as an intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of its functional groups—the amino group allows for the formation of amides, sulfonamides, and other nitrogen-containing linkages, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. This dual reactivity enables chemists to construct complex molecular architectures. The presence of fluorine atoms is a key feature, as the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile, including its metabolic stability and ability to cross cell membranes. researchgate.net

The structural motif of this compound is a component of several classes of biologically active compounds. While specific, publicly documented examples of its direct use in the synthesis of marketed drugs are not extensively available, its role as a precursor is evident in the broader context of synthesizing compounds with therapeutic potential.

Fluorinated aromatic compounds are integral to the development of certain classes of antibiotics. The core structure provided by this compound is relevant to the synthesis of novel antibacterial agents. The amino group can be a key attachment point for building more complex structures designed to interfere with bacterial life cycles.

In the field of oncology, the development of targeted therapies often involves the synthesis of molecules that can selectively inhibit proteins or pathways crucial for cancer cell growth. Fluorinated amino acids and their derivatives are of growing importance in this area. nih.gov The difluorinated aminobenzoate structure can serve as a starting point for the synthesis of compounds aimed at various cancer targets.

The search for new anti-inflammatory drugs that can offer improved efficacy and fewer side effects is an ongoing effort. The structural features of this compound make it a plausible precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

The synthesis of antiviral drugs frequently involves the creation of molecules that can inhibit viral replication. Fluorine-containing compounds have been shown to be effective in this regard. The unique electronic properties conferred by the fluorine atoms in this compound can be leveraged in the design of new antiviral agents.

Modulation of Biological Targets and Lead Compound Identification

In the realm of drug discovery, the quest for novel therapeutic agents often begins with the identification of "lead compounds"—molecules that exhibit a desired biological activity and can be chemically modified to enhance their efficacy and safety. The scaffold of this compound is of significant interest for this purpose. The difluorinated benzene (B151609) ring is a key structural motif that medicinal chemists employ to modulate the properties of potential drug candidates.

Specific Examples from Related Analogs

While direct research on this compound is specific, the utility of its structural motifs is well-documented through the study of its analogs in various therapeutic areas.

Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and a well-established target in cancer chemotherapy. google.comgoogle.com The inhibition of TS depletes the supply of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, thereby leading to cell death. nih.gov The most famous inhibitor of this enzyme is 5-fluorouracil (B62378) (5-FU). google.com

The core structure of fluorinated benzoic acids, related to this compound, serves as a valuable starting point for designing novel TS inhibitors. The fluorinated phenyl ring can mimic aspects of the natural substrates or cofactors of the enzyme. By using the aminodifluorobenzoate scaffold, chemists can synthesize derivatives that position functional groups in the active site of TS to disrupt its catalytic activity. For instance, the amino group can be functionalized to create larger structures that interact with both the substrate-binding and cofactor-binding sites of the enzyme, a strategy employed in the development of potent, non-classical antifolates.

Derivatives of aminobenzoic acids are frequently evaluated for their cytotoxic effects against various cancer cell lines. mdpi.com The introduction of fluorine atoms into organic molecules is a known strategy to enhance biological activity, which can include cytotoxicity. chemimpex.com Studies on related Schiff bases derived from 4-aminobenzoic acid have demonstrated that these compounds can exhibit significant cytotoxicity against cancer cell lines, such as HepG2. mdpi.com

Therefore, derivatives synthesized from this compound are prime candidates for cell growth modulation studies. The unique electronic properties conferred by the two fluorine atoms can influence how these molecules interact with cellular components, potentially leading to apoptosis or cell cycle arrest. Researchers would typically screen a library of such derivatives to identify compounds with high potency against cancer cells while showing minimal toxicity to normal cells.

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that govern proliferation, survival, and metastasis. dtic.mil Aberrant activity of kinases like AKT (Protein Kinase B) and PI3K (Phosphoinositide 3-kinase) is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The aminofluorobenzoate scaffold is a key component in the synthesis of various kinase inhibitors. For example, patents describe aryl ether pyridazinone derivatives that function as inhibitors of tyrosine kinases like Met kinase. google.com Furthermore, isophthalic acid derivatives containing fluorinated phenylamine moieties have been designed as type-2 protein kinase inhibitors targeting receptors like VEGFR-2, EGFR, and HER2. nih.gov These examples highlight that the structural features of this compound—an amino group for linkage and a fluorinated ring for specific interactions—are well-suited for creating potent and selective kinase inhibitors. The scaffold can be elaborated to target the ATP-binding site of kinases such as AKT and PI3K, with the fluorine atoms potentially forming key interactions with the protein.

Table 1: Examples of Related Analogs in Kinase Inhibition

| Kinase Target | Analog Scaffold/Derivative Class | Therapeutic Area |

| Met Tyrosine Kinase | Aryl ether pyridazinones | Oncology |

| VEGFR-2, EGFR, HER2 | Isophthalic acid derivatives with fluorinated phenylamine | Oncology |

| GSK-3 | Aminopyrazole derivatives | Neurological Disorders, Cancer, Diabetes |

Agrochemical Sector

The structural motifs present in this compound are also highly relevant in the development of modern agrochemicals, including herbicides and insecticides.

Intermediate in Insecticide and Herbicide Synthesis

The synthesis of complex active ingredients for crop protection often relies on versatile chemical intermediates. Substituted benzoic acids and their esters are fundamental building blocks in this industry. A patent for a herbicidal compound, ethyl α-2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorobenzenepropanoate, discloses a process starting from a closely related analog: 5-amino-2-fluoro-4-chloro-phenyl)-1H-1,2,4-triazole. justia.com This demonstrates the utility of the aminofluorophenyl scaffold in constructing potent herbicides.

Similarly, other patents describe the preparation of 2-(substituted)-4-methylsulfonyl benzoic acids, which are key intermediates for cyclohexanedione herbicides. google.com The synthesis routes often involve reactions on substituted nitrobenzoic acids, which can be derived from aminobenzoic acids. This compound, with its reactive amino group and activated phenyl ring, is thus a valuable precursor for creating novel herbicidal and insecticidal agents through multi-step synthetic pathways.

Advanced Materials Science

The inherent electronic properties of fluorinated aromatic compounds make them attractive candidates for the development of novel materials with tailored functionalities. The structure of this compound, possessing both electron-donating and electron-withdrawing characteristics, positions it as a molecule of interest for materials science applications.

Building Block for Organic Semiconductors

While specific research detailing the direct use of this compound in organic semiconductors is not extensively documented, its structure is archetypal for a building block in this field. The fluorinated aniline (B41778) core is a common motif in the synthesis of more complex organic electronic materials. The fluorine atoms can enhance intermolecular interactions and influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge transport in semiconductor devices. Its role is primarily as a synthetic intermediate for creating larger, conjugated systems designed for semiconductor applications.

Potential in Nonlinear Optical Applications

Organic materials can exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in high-speed information processing and optoelectronics. researchgate.net These properties often arise from molecules that have delocalized π-electron systems connecting strong electron donor and acceptor groups. researchgate.net this compound fits this molecular design, with the amino group (-NH₂) acting as an electron donor and the methyl carboxylate group (-COOCH₃) as an electron acceptor, linked by the benzene ring's π-system.

Table 1: Representative Nonlinear Optical Parameters Measured in Organic Crystals This table presents example data from an analogous organic NLO material, 2-amino 3-propanoic 4-methylbenzenesulfonate, to illustrate the types of parameters evaluated in such studies. researchgate.net

| Parameter | Description | Representative Value |

| Nonlinear Absorption Coefficient (β) | Measures the intensity-dependent absorption of light. | 7.035 × 10⁻³ cm/W |

| Nonlinear Refractive Index (n₂) | Describes the change in the refractive index with light intensity. | -5.2872 × 10⁻⁸ cm²/W |

| Third-Order NLO Susceptibility (χ⁽³⁾) | Quantifies the overall third-order nonlinear response of the material. | 3.44 × 10⁻⁶ esu |

Biochemical Investigations and Cell Culture Studies

In the realm of biochemistry and medicinal chemistry, the scaffold of this compound is explored for its potential to interact with biological systems and as a foundation for the synthesis of new bioactive derivatives.

Interaction with Biological Molecules for Cellular Response Analysis

The study of noncovalent interactions between small molecules and biological macromolecules like proteins is fundamental to understanding their biological effects. nih.gov Techniques such as fluorescence spectroscopy are employed to investigate the binding of methyl benzoate (B1203000) derivatives to proteins, a common example being bovine serum albumin (BSA), which serves as a model for drug-protein interactions in the bloodstream. nih.gov

These studies can reveal the mechanism of fluorescence quenching (static or dynamic), the stoichiometry of the interaction, and the binding constants. nih.gov For similar methyl benzoate derivatives, binding constants with BSA have been observed in the order of 10⁴ M⁻¹, indicating a stable complex formation. nih.gov The amino group present in this compound is considered critical for enhancing binding affinity to the active sites of biological targets such as enzymes and receptors.

Evaluation of Derivatives in Cell Viability and Proliferation

The core structure of this compound is a valuable starting point for the synthesis of novel derivatives with potential therapeutic activities, particularly in oncology. Researchers design and synthesize series of related compounds to screen for their effects on cancer cells. nih.gov

These evaluations often involve testing the derivatives against various cancer cell lines, such as human hepatocellular carcinoma (HepG2) or breast cancer cells (MCF-7), to determine their antiproliferative activity. nih.govnih.gov The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit cell growth by 50%. nih.gov In some cases, derivatives can show high potency and selectivity against specific molecular targets, such as the epidermal growth factor receptor (EGFR), a key protein in cell proliferation. nih.gov

Further investigations delve into the mechanism of action, analyzing whether the compounds induce programmed cell death (apoptosis). nih.gov This can be confirmed by observing the downregulation of anti-apoptotic proteins like Bcl-2, the upregulation of pro-apoptotic proteins like Bax, and the activation of effector enzymes such as caspase-3. nih.gov

Table 2: Research Findings on the Biological Activity of Derivatives from Related Scaffolds This table presents example data from studies on derivatives of analogous structures to illustrate the evaluation of cell viability and target inhibition. nih.gov

| Compound/Derivative | Cell Line / Target | Assay Type | Result (IC₅₀) |

| Derivative 6m (4-anilinoquinazoline) | HepG2 (Hepatocellular Carcinoma) | Cell Growth Inhibition | 8.3 µM |

| Derivative 6m (4-anilinoquinazoline) | EGFR (Epidermal Growth Factor Receptor) | Kinase Inhibition | 0.0032 µM |

Derivatives and Analogs of Methyl 4 Amino 2,3 Difluorobenzoate

Positional Isomers of Difluorinated Aminobenzoates and Their Distinct Research Focus

The following sections will delve into the specific research applications of six distinct positional isomers of methyl difluorinated aminobenzoate. Each isomer's unique substitution pattern dictates its utility as a starting material or intermediate in the synthesis of targeted therapeutic agents and other functional molecules.

Methyl 2-amino-4,5-difluorobenzoate (CAS: 207346-42-7)

Methyl 2-amino-4,5-difluorobenzoate is a key building block in the synthesis of targeted cancer therapies. Its primary research focus lies in its role as a crucial intermediate in the production of enasidenib (B560146), a potent inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). nih.gov IDH2 mutations are a key driver in several cancers, including acute myeloid leukemia (AML). Enasidenib works by blocking the activity of the mutated IDH2 enzyme, thereby inhibiting the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and promoting the differentiation of cancer cells. nih.gov The synthesis of enasidenib highlights the importance of Methyl 2-amino-4,5-difluorobenzoate as a starting material for complex, biologically active molecules. nih.gov

Beyond its application in the synthesis of enasidenib, this compound is also utilized in the development of other novel therapeutic agents. For instance, it has been used in the synthesis of potent and selective cyclin-dependent kinase (CDK) inhibitors. nih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of many cancers. The development of CDK inhibitors represents a promising strategy for cancer treatment. nih.gov

| Property | Value |

| CAS Number | 207346-42-7 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Primary Research Focus | Intermediate in the synthesis of enasidenib (IDH2 inhibitor) and other kinase inhibitors. |

Methyl 4-amino-2,6-difluorobenzoate (CAS: 191478-99-6)

The distinct arrangement of the fluorine atoms in Methyl 4-amino-2,6-difluorobenzoate directs its research focus towards different therapeutic targets compared to its 4,5-difluoro isomer. This compound has been investigated for its potential in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The development of novel PARP inhibitors is an active area of research, and this difluorinated aminobenzoate serves as a valuable starting material in this endeavor. nih.gov

| Property | Value |

| CAS Number | 191478-99-6 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.146 g/mol |

| Primary Research Focus | Synthesis of PARP inhibitors for cancer therapy. |

Methyl 3-amino-2,6-difluorobenzoate (CAS: 84832-02-0)

Methyl 3-amino-2,6-difluorobenzoate is a versatile building block in organic synthesis, with its research applications extending beyond medicinal chemistry. nih.gov The presence of the amino group and the two fluorine atoms in a meta and ortho relationship to the ester creates a unique electronic and steric environment, influencing its reactivity. It is often used as a precursor for the synthesis of more complex molecules due to its reactive functional groups. In medicinal chemistry, it has been used in the development of various therapeutic agents. Its hydrochloride salt is also utilized to improve stability and solubility for research purposes.

| Property | Value |

| CAS Number | 84832-02-0 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Primary Research Focus | Versatile building block for organic synthesis and precursor for various therapeutic agents. |

Methyl 5-amino-2,4-difluorobenzoate (CAS: 125568-73-2)

The research focus for Methyl 5-amino-2,4-difluorobenzoate lies in its application as a precursor for the synthesis of kinase inhibitors. myskinrecipes.com Kinases are a large family of enzymes that play a critical role in cell signaling, and their aberrant activity is implicated in a wide range of diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major goal of modern drug discovery. This difluorinated aminobenzoate provides a scaffold for the construction of molecules that can specifically target and inhibit the activity of particular kinases.

| Property | Value |

| CAS Number | 125568-73-2 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Primary Research Focus | Precursor for the synthesis of kinase inhibitors. |

Methyl 4-amino-3,5-difluorobenzoate (CAS: 1162676-00-7)

Similar to its 2,6-difluoro isomer, Methyl 4-amino-3,5-difluorobenzoate is also utilized in the development of PARP inhibitors. researchgate.net The different positioning of the fluorine atoms can influence the binding affinity and selectivity of the final inhibitor molecule. Researchers explore these subtle structural variations to optimize the pharmacological properties of new drug candidates. The synthesis of a series of tetrahydropyridophthlazinones as PARP-1 and PARP-2 inhibitors has been reported, highlighting the utility of this building block. nih.gov

| Property | Value |

| CAS Number | 1162676-00-7 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Primary Research Focus | Synthesis of PARP inhibitors for cancer therapy. |

Methyl 4-amino-2,5-difluorobenzoate (CAS: 952285-52-8)

The research applications of Methyl 4-amino-2,5-difluorobenzoate are focused on the development of antiviral agents. chemshuttle.comsigmaaldrich.com The unique substitution pattern of this isomer makes it a suitable starting material for the synthesis of molecules designed to inhibit viral replication. For instance, it has been used in the design and synthesis of novel compounds with potential activity against the Zika virus. nih.gov The ongoing threat of viral diseases necessitates the continuous development of new antiviral drugs, and this difluorinated aminobenzoate serves as a valuable tool in this area of research.

| Property | Value |

| CAS Number | 952285-52-8 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.15 g/mol |

| Primary Research Focus | Development of antiviral agents, including inhibitors of the Zika virus. |

Related Fluorinated Amino Benzoic Acid Esters with Varied Substitutions

The structural diversity of fluorinated aminobenzoic acid esters allows for a broad exploration of their chemical and physical properties. By varying the number and position of fluorine atoms, as well as the nature of the ester group, a wide range of derivatives can be synthesized.

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate (CAS: 715-37-7)

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is a heavily fluorinated analog. This compound is a solid at room temperature with a melting point between 185-187 °C. sigmaaldrich.com It is recognized for its utility in peptide synthesis. sigmaaldrich.com The synthesis of its parent acid, 4-amino-2,3,5,6-tetrafluorobenzoic acid, serves as a precursor to obtaining the methyl ester. sigmaaldrich.com Another related compound, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, is synthesized through the esterification of 2,3,4,5-tetrafluoroanthranilic acid using methanol (B129727) and thionyl chloride. nih.gov This process involves refluxing the mixture for several hours to yield the final product as colorless crystals. nih.gov

| Property | Value |

| CAS Number | 715-37-7 chemicalbook.comchemnet.com |

| Molecular Formula | C₈H₅F₄NO₂ chemnet.com |

| Molecular Weight | 223.12 g/mol chemnet.com |

| Boiling Point | 313.5°C at 760 mmHg chemnet.com |

| Flash Point | 143.4°C chemnet.com |

| Density | 1.523 g/cm³ chemnet.com |

Ethyl 4-amino-3,5-difluorobenzoate

Ethyl 4-amino-3,5-difluorobenzoate is a difluorinated ester that has been studied for its structural characteristics. iucr.orgresearchgate.netnih.gov Its synthesis involves the esterification of 4-amino-3,5-difluorobenzoic acid with ethanol (B145695) in the presence of sulfuric acid, followed by refluxing for several hours. nih.gov The crystal structure of this compound has been a subject of research, which revealed that the presence of fluorine substituents in the ortho positions relative to the amino group leads to a distortion of bond angles in the phenyl ring. researchgate.netnih.gov In the crystalline state, molecules of Ethyl 4-amino-3,5-difluorobenzoate are interconnected by hydrogen bonds involving the amino and ester groups, as well as short contacts with fluorine atoms. researchgate.netnih.gov

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ nih.gov |

| Molecular Weight | 201.17 g/mol nih.gov |

| IUPAC Name | ethyl 4-amino-3,5-difluorobenzoate nih.gov |

| InChIKey | MGZIYSCSHHUVHZ-UHFFFAOYSA-N nih.gov |

Chloro-Substituted Difluorobenzoate Analogs

The introduction of a chlorine atom to the difluorobenzoate structure creates another layer of chemical diversity. An example of such a compound is Methyl 4-amino-3-chloro-2,5-difluorobenzoate. bldpharm.com While detailed research findings on this specific analog are limited in the provided results, its chemical structure suggests it would serve as a valuable intermediate in organic synthesis, offering multiple reaction sites for further functionalization. Other related compounds include Methyl 4-amino-3-chloro-5-methylbenzoate and Methyl 2-amino-5-chloro-3-methylbenzoate. synquestlabs.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The systematic modification of a molecule's structure and the subsequent analysis of its chemical and biological properties form the basis of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.

Influence of Fluorination Pattern on Biological and Chemical Properties

The number and position of fluorine atoms on an aromatic ring significantly impact a molecule's physicochemical properties. nih.govnih.govacs.org Fluorination can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.com For instance, the introduction of fluorine can change the electronic properties of the aromatic ring, which in turn can influence intermolecular interactions such as π-stacking. nih.gov The specific pattern of fluorination is crucial; different arrangements of fluorine atoms can lead to vastly different biological and chemical behaviors. nih.govnih.gov Studies on fluorinated benzenesulfonamides have shown that the degree of fluorination does not always correlate with higher affinity, suggesting a complex relationship between the fluorination pattern and the resulting properties. nih.gov

Effects of Ester Group and Amino Group Modifications

Modifications to the ester and amino groups of aminobenzoate derivatives can profoundly affect their properties. Changing the ester group, for example from a methyl to an ethyl ester, can influence the molecule's solubility and reactivity. The aminolysis of esters, a reaction to form amides, can be sensitive to the structure of the ester and the amine. mdpi.com

The amino group is a key site for modification. Its nucleophilicity is crucial for many reactions. nih.gov The introduction of different substituents on the amino group can alter the electronic nature and steric profile of the entire molecule, which can have significant consequences for its biological activity. nih.gov For example, replacing an ester with an amide has been shown to reduce the biological activity in certain classes of compounds, partly due to the increased rigidity of the amide bond compared to the ester linkage. nih.gov

Future Research Directions for Methyl 4 Amino 2,3 Difluorobenzoate

Development of Novel Synthetic Routes with Enhanced Efficiency

While existing methods for the synthesis of fluorinated anilines provide a foundation, future research should prioritize the development of more efficient, scalable, and cost-effective routes to Methyl 4-amino-2,3-difluorobenzoate. Key areas of focus include:

Advanced Catalytic Systems: Exploration of novel transition-metal catalysts, such as those based on palladium, copper, or iron, could lead to more efficient cross-coupling reactions for the introduction of the amino or ester functionalities. rsc.org The development of air- and moisture-stable catalysts would be particularly beneficial for industrial applications.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. acs.orgchemistryworld.com Future studies could investigate the application of this technology to the synthesis of this compound, potentially offering a greener and more efficient alternative to traditional methods. researchgate.net

Continuous Flow Chemistry: The use of microreactor or continuous flow systems can offer significant advantages in terms of safety, scalability, and reaction control, particularly for exothermic or hazardous reactions. rsc.org Developing a continuous flow synthesis for this compound could streamline its production and reduce waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of novel, robust, and recyclable catalysts. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Identification of suitable photocatalysts and optimization of reaction parameters. |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability. | Design and optimization of a continuous flow reactor setup for multi-step synthesis. |

Exploration of Expanded Reactivity Profiles and Novel Transformations

The unique electronic and steric environment of this compound suggests a rich and underexplored reactivity profile. Future research should aim to:

Selective Functionalization: Investigate the selective functionalization of the aromatic ring, targeting the positions activated or deactivated by the existing substituents. This could involve electrophilic aromatic substitution, nucleophilic aromatic substitution, or directed ortho-metalation strategies.

Novel Coupling Reactions: Explore the use of the amino and ester groups as handles for a variety of coupling reactions to build more complex molecular architectures. This could include the formation of amides, sulfonamides, or the transformation of the ester into other functional groups.

Derivatization of the Amino Group: The primary amine offers a versatile point for derivatization. Research into its conversion into a wide range of nitrogen-containing functional groups, such as azides, triazoles, or N-heterocycles, would significantly expand the chemical space accessible from this starting material.

Advanced Drug Design and Development Utilizing Derivatives

The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Derivatives of this compound represent a promising avenue for drug discovery.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of derivatives will be crucial to establish clear SARs. nih.gov This will involve modifying the substituents on the aromatic ring and the ester group to probe interactions with biological targets.

Bioisosteric Replacements: The difluorinated benzene (B151609) ring can act as a bioisostere for other chemical groups, potentially leading to improved pharmacological profiles. mdpi.com Computational and experimental studies can guide the design of such analogs.

Target-Based Design: Leveraging the known inhibitory activities of similar aminobenzoate structures, for example, against enzymes like glutathione (B108866) reductase or glutathione S-transferase, future research could focus on designing derivatives of this compound as specific inhibitors for various therapeutic targets. nih.gov

| Research Area | Objective | Methodological Approach |

| SAR Studies | To understand the relationship between chemical structure and biological activity. | Synthesis of a diverse library of analogs and in vitro/in vivo screening. |

| Bioisosteric Replacements | To improve pharmacokinetic and pharmacodynamic properties. | Computational modeling followed by targeted synthesis and evaluation. |

| Target-Based Design | To develop potent and selective inhibitors for specific enzymes or receptors. | Molecular docking studies and rational drug design principles. |

Innovative Applications in Emerging Fields of Materials Science and Biochemistry

The unique electronic properties conferred by the fluorine atoms suggest that this compound and its derivatives could find applications beyond pharmaceuticals.

Organic Electronics: Fluorinated aromatic compounds are known to have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future work could explore the incorporation of this compound into novel organic electronic materials. The synthesis of functionalized graphene oxide with aminobenzoic acid has shown promise for applications in supercapacitors and as electrocatalysts. nih.gov

Polymer Science: The difunctional nature of this molecule makes it a potential monomer for the synthesis of novel high-performance polymers, such as polyamides or polyimides, with enhanced thermal stability and specific optical properties.

Biochemical Probes: The fluorine atoms can serve as a handle for ¹⁹F NMR studies, allowing for the development of molecular probes to study biological processes and interactions in a non-invasive manner. The synthesis of azobenzene (B91143) derivatives from similar fluorinated aminobenzoates highlights their potential in photopharmacological studies. nih.goviucr.org

Comprehensive Mechanistic Investigations of Reactions and Biological Interactions

A deeper understanding of the reaction mechanisms and biological interactions of this compound is essential for its rational application.

Reaction Mechanism Studies: Detailed kinetic and computational studies of its synthetic transformations will provide insights into the role of the fluorine atoms and other substituents in influencing reactivity and selectivity. acs.org

Enzymatic and Cellular Assays: Investigating the interaction of this compound and its derivatives with various enzymes and cell lines will be crucial to elucidate their biological mechanism of action and potential toxicity. nih.gov Studies on the metabolism of fluorinated benzoates by microorganisms can provide insights into their environmental fate and potential for bioremediation.

Spectroscopic and Crystallographic Analysis: The use of advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography will be vital for the unambiguous characterization of new derivatives and for understanding their three-dimensional structure and intermolecular interactions. nih.gov

Further Integration of Sustainable Synthesis Methodologies

In line with the growing importance of green chemistry, future research should focus on developing environmentally benign synthetic methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound or its derivatives could offer a highly selective and sustainable alternative to traditional chemical methods. mdpi.comnih.govresearchgate.net The biocatalytic synthesis of functionalized amino acids is a rapidly developing field. nih.gov

Green Solvents and Reagents: Research into the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more environmentally friendly alternatives will be crucial. mdpi.comacgpubs.orgnih.gov

Atom Economy: Synthetic strategies should be designed to maximize atom economy, minimizing the generation of waste. One-pot and multicomponent reactions are powerful tools in this regard.

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound, paving the way for new discoveries and innovations in chemistry, medicine, and materials science.

Retrosynthesis Analysis